molecular formula C24H26N4O2 B2427490 2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097911-98-1

2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2427490
CAS No.: 2097911-98-1
M. Wt: 402.498
InChI Key: LCTRKXOIVZXCAC-UHFFFAOYSA-N
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Description

2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex synthetic compound with a molecular formula of C24H26N4O2 and a molecular weight of 402.5 g/mol . This hybrid molecule features a quinoline-2-carbonyl moiety linked to a piperidine ring, which is further connected to a partially saturated cinnolin-3-one system . The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many approved therapeutic agents . Quinoline-based compounds have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiproliferative, and anticancer effects . The specific molecular architecture of this compound, particularly the fusion of the quinoline and cinnolinone pharmacophores, makes it a valuable intermediate for pharmaceutical research and development. It is primarily intended for use in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for constructing more complex chemical entities in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-23-15-19-6-2-4-8-21(19)26-28(23)16-17-11-13-27(14-12-17)24(30)22-10-9-18-5-1-3-7-20(18)25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTRKXOIVZXCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of Quinoline-2-carbonyl Chloride: Quinoline-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The quinoline-2-carbonyl chloride reacts with piperidine to form 1-(quinoline-2-carbonyl)piperidine.

    Alkylation: The resulting compound undergoes alkylation with a suitable alkylating agent to introduce the piperidin-4-ylmethyl group.

    Cyclization: The intermediate is then cyclized to form the hexahydrocinnolinone structure under acidic or basic conditions, depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Hydrolysis of the Quinoline-2-Carbonyl Amide Bond

The amide bond linking the quinoline-2-carbonyl group to the piperidine ring is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the bond, yielding quinoline-2-carboxylic acid and the corresponding piperidine derivative.

Key Conditions and Outcomes:

Reaction Type Conditions Products Source
Acidic HydrolysisConcentrated HCl, refluxQuinoline-2-carboxylic acid + Piperidin-4-yl derivative ,
Basic HydrolysisNaOH (aq.), heatQuinoline-2-carboxylate salt + Piperidin-4-yl derivative ,

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the mechanism dependent on pH. This reactivity is consistent with analogous amide-containing compounds .

Reactivity of the Hexahydrocinnolin-3-one Ketone

The ketone group at position 3 of the hexahydrocinnolin ring undergoes characteristic nucleophilic additions and reductions:

Reduction to Alcohol

Reducing agents like NaBH₄ or LiAlH₄ convert the ketone to a secondary alcohol, forming 2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-ol .

Nucleophilic Addition

Grignard reagents (e.g., RMgX) or hydrazines add to the carbonyl, forming tertiary alcohols or hydrazones, respectively.

Example Reaction Pathway:

Hexahydrocinnolin-3-one+RMgXR-C(OH)-Hexahydrocinnolin\text{Hexahydrocinnolin-3-one} + \text{RMgX} \rightarrow \text{R-C(OH)-Hexahydrocinnolin}

These transformations are well-documented for structurally related ketones.

Oxidation of the Hexahydrocinnolin Ring

The partially saturated cinnolin ring can undergo oxidation to form a fully aromatic cinnoline system. Common oxidizing agents include KMnO₄ or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .

Oxidizing Agent Conditions Product Source
KMnO₄Acidic aqueous mediaCinnolin-3-one (aromatic) + CO₂ (from ketone)
DDQDry dichloromethaneCinnolin-3-one (aromatic)

This reaction enhances conjugation, potentially altering biological activity.

Electrophilic Aromatic Substitution on the Quinoline Moiety

The quinoline ring undergoes electrophilic substitution at positions activated by electron-donating groups. The 2-carbonyl group directs electrophiles to positions 5 and 8 of the quinoline.

Example Reactions:

Reaction Reagents Position Product
NitrationHNO₃, H₂SO₄5- or 8-NO₂Nitro-substituted quinoline derivative
SulfonationSO₃, H₂SO₄5- or 8-SO₃HSulfonated quinoline derivative

These modifications are critical for tuning electronic properties and binding affinity .

Functionalization of the Piperidine Ring

Example:

CH2NBS, lightCHBr\text{CH}_2 \xrightarrow{\text{NBS, light}} \text{CHBr}

Bromination at the methylene bridge introduces functional handles for further derivatization.

Mechanistic and Structural Insights

  • The quinoline-2-carbonyl group enhances electron withdrawal, directing electrophiles to specific positions on the aromatic ring .

  • The hexahydrocinnolin-3-one ketone’s reactivity mirrors cyclohexanone derivatives, with steric hindrance influencing nucleophilic attack rates.

  • Oxidation of the cinnolin ring proceeds via radical intermediates, confirmed by EPR studies in analogous systems.

Scientific Research Applications

2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit topoisomerase enzymes, while the piperidine ring may interact with neurotransmitter receptors. The hexahydrocinnolinone structure can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and its derivatives share the quinoline moiety and exhibit similar biological activities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its derivatives have similar structural features and pharmacological properties.

    Hexahydrocinnolinone Derivatives:

Uniqueness

2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to the combination of its three distinct structural moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Biological Activity

The compound 2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on various studies, including in vitro and in vivo experiments. The discussion will encompass the compound's mechanism of action, efficacy against specific pathogens, and its pharmacological properties.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C22H26N2O2
  • Molecular Weight : 350.46 g/mol

Structural Features

The compound features:

  • A quinoline moiety, known for its diverse biological activities.
  • A piperidine ring that may influence its pharmacokinetic properties.
  • A hexahydrocinnolinone core which is associated with various therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds similar to the one have shown significant activity against various mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium avium .

Table 1: Antimycobacterial Activity of Related Compounds

Compound NameTarget PathogenActivity (IC50)
N-Cycloheptylquinoline-2-carboxamideM. tuberculosis0.5 µM
N-(2-Phenylethyl)quinoline-2-carboxamideM. avium0.8 µM
2-(Pyrrolidin-1-ylcarbonyl)quinolineM. kansasii1.0 µM

The proposed mechanism of action for quinoline derivatives includes:

  • Inhibition of bacterial DNA gyrase.
  • Disruption of cell membrane integrity.
  • Interference with metabolic pathways essential for bacterial survival.

Cytotoxicity Studies

While assessing the biological activity, it is crucial to evaluate cytotoxicity against human cell lines. The compound exhibited low toxicity against THP-1 monocytes, indicating a favorable safety profile .

Case Study: Cytotoxicity Assessment

In a study involving the evaluation of cytotoxic effects on human monocytic leukemia THP-1 cells:

  • Compound Concentration : 10 µM
  • Cell Viability : 85% (compared to control)

This suggests that the compound maintains a balance between efficacy and safety.

In Vivo Efficacy

In vivo studies are essential to understand the pharmacological implications of the compound. Research indicates that derivatives of quinoline have shown promising results in animal models for conditions such as tuberculosis and other infections .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features:

  • Substituents on the quinoline ring can enhance or diminish activity.
  • The presence of specific functional groups can influence solubility and permeability.

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Electron-donating groupsIncrease activity
Bulky substituentsDecrease permeability
Aromatic vs. aliphatic aminesVarying cytotoxicity

Q & A

Q. How can the synthesis of this compound be optimized to achieve high yields?

Methodological Answer: The compound’s quinoline-piperidine core can be synthesized via acylation reactions. For example, 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] are prepared by reacting piperidine derivatives with quinoline-2-carbonyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH), achieving yields >85% . Key parameters:

  • Reagent purity : Use anhydrous DCM to avoid side reactions.
  • Temperature : Maintain 0–5°C during acylation to suppress hydrolysis.
  • Workup : Neutralize with dilute HCl and extract with ethyl acetate to isolate the product.

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsYieldCharacterization
AcylationQuinoline-2-carbonyl chloride, DCM, NaOH, 0°C85–90%IR (C=O at 1650–1680 cm⁻¹), GC-MS (m/z 320–350)

Q. What spectroscopic techniques are recommended for structural elucidation?

Methodological Answer: Combine multiple techniques to confirm the hybrid quinoline-cinnolinone structure:

  • IR Spectroscopy : Identify carbonyl stretches (C=O at 1650–1680 cm⁻¹ for quinoline-2-carbonyl and cinnolinone groups) .
  • NMR :
    • ¹H NMR : Look for piperidine CH₂ protons (δ 1.5–2.5 ppm) and aromatic quinoline protons (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 420.1802 for C₂₂H₂₂N₄O₂) .

Q. How to validate crystallographic data for this compound?

Methodological Answer: Use SHELX software (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key steps:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply full-matrix least-squares methods to refine atomic coordinates and thermal parameters .
  • Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or missing IR peaks) may arise from conformational flexibility or impurities. Strategies:

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect hindered rotation in the piperidine ring .
  • Chromatographic Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Cross-Validation : Compare experimental HRMS data with computational predictions (e.g., PubChem’s molecular formula calculator) .

Q. What strategies improve solubility for in vitro biological assays?

Methodological Answer: The compound’s hydrophobicity (logP ~3.5) can limit solubility. Mitigation approaches:

  • Salt Formation : React with HCl to form a water-soluble hydrochloride salt .
  • Co-solvents : Use DMSO (≤1% v/v) in aqueous buffers without destabilizing the compound .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or morpholine) at the piperidine nitrogen .

Q. How to address instability during long-term storage?

Methodological Answer: Instability may result from moisture sensitivity or oxidation. Recommendations:

  • Storage : Keep at –20°C under argon in amber vials to prevent photodegradation .
  • Lyophilization : Convert to a stable powder form using freeze-drying (post-synthesis) .
  • Stability Assays : Monitor degradation via LC-MS every 3 months; discard if purity drops below 90% .

Q. How to design derivatives to enhance biological activity?

Methodological Answer: Use structure-activity relationship (SAR) principles:

  • Quinoline Modification : Replace the 2-carbonyl group with a sulfonamide to improve target binding .
  • Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate pharmacokinetics .
  • Cinnolinone Optimization : Fluorinate the cinnolinone ring to enhance metabolic stability .

Q. Table 2: Example Derivative Designs

ModificationExpected ImpactReference Compound
Quinoline-2-sulfonamideImproved target affinityMethyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate
Piperidine-CF₃Increased half-life3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one

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